(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

Catalog No.
S2846774
CAS No.
880347-78-4
M.F
C10H12Cl3NO2
M. Wt
284.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoat...

CAS Number

880347-78-4

Product Name

(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

IUPAC Name

methyl (2R)-2-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride

Molecular Formula

C10H12Cl3NO2

Molecular Weight

284.56

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1

InChI Key

NOTFEHXAVUQWDQ-SBSPUUFOSA-N

SMILES

COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N.Cl

Solubility

not available

(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is a chiral compound with the molecular formula C₁₀H₁₂Cl₃NO₂ and a molecular weight of 284.57 g/mol. It is characterized by the presence of a dichlorophenyl group, which contributes to its unique properties and biological activity. The compound is soluble in various organic solvents and exhibits significant interactions with biological systems, making it a subject of interest in pharmaceutical research .

Typical for amino acids and esters. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Acylation: The amino group can participate in acylation reactions, leading to the formation of amides.
  • Substitution Reactions: The dichlorophenyl moiety can undergo nucleophilic substitution, allowing for further functionalization of the compound.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride exhibits notable biological activities, particularly as a potential therapeutic agent. It has been studied for its effects on neurotransmitter systems, showing promise in modulating pathways associated with mental health disorders. The presence of the dichlorophenyl group enhances its affinity for specific receptors, potentially increasing its efficacy compared to similar compounds .

Several synthesis methods have been reported for (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride:

  • Starting Materials: The synthesis typically begins with readily available precursors such as 3,4-dichlorobenzaldehyde and methyl acrylate.
  • Chiral Resolution: Enantiomerically pure forms can be obtained through chiral resolution techniques or asymmetric synthesis using chiral catalysts.
  • Reagents: Common reagents include amines and acid chlorides to facilitate the formation of the desired amine structure.

These methods allow for the efficient production of the compound while maintaining its chiral integrity .

The primary applications of (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride include:

  • Pharmaceutical Development: It is investigated as a potential treatment for psychiatric disorders due to its ability to interact with neurotransmitter systems.
  • Research Tool: Used in studies exploring receptor binding and pharmacodynamics related to central nervous system activity.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex pharmaceutical compounds.

Interaction studies indicate that (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride may affect various biological pathways:

  • Neurotransmitter Receptors: It shows affinity for serotonin and dopamine receptors, suggesting potential applications in mood regulation.
  • Enzyme Inhibition: Preliminary studies suggest it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging their action in the synaptic cleft .

These interactions highlight its potential therapeutic benefits as well as the need for further investigation into its safety profile.

Several compounds share structural similarities with (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride. Here are some notable examples:

Compound NameStructureKey Differences
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochlorideC₁₀H₁₃ClFNO₂Contains a fluorine atom instead of chlorine, affecting receptor binding.
(S)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochlorideC₁₀H₁₂Cl₃NO₂Enantiomeric form; may exhibit different biological properties.
Methyl 2-amino-3-(phenyl)propanoate hydrochlorideC₉H₁₃ClNO₂Lacks halogen substitution; likely different pharmacological activity.

The uniqueness of (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride lies in its specific halogenated structure, which enhances its interaction with biological targets compared to other similar compounds.

Dates

Modify: 2023-07-23

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